molecular formula C7H6N2OS B1460691 7-Methylthieno[3,2-d]pyrimidin-4-ol CAS No. 175137-13-0

7-Methylthieno[3,2-d]pyrimidin-4-ol

Cat. No. B1460691
Key on ui cas rn: 175137-13-0
M. Wt: 166.2 g/mol
InChI Key: KJTYNZWEAIRZHT-UHFFFAOYSA-N
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Patent
US08999973B2

Procedure details

Methyl 3-amino-4-methylthiophene-2-carboxylate (3.0 g) was added to formamide (5 mL), and the mixture was stirred at 200° C. for 3 hours. After cooling to room temperature water (50 mL) was added thereto and then stirred for 15 hours at room temperature to obtain a solid. The solid was filtered, washed with water and dried with N2 gas to obtain the title compound as a white solid without further purification.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:6]([CH3:7])=[CH:5][S:4][C:3]=1[C:8]([O:10]C)=O.[CH:12]([NH2:14])=O>O>[CH3:7][C:6]1[C:2]2[N:1]=[CH:12][NH:14][C:8](=[O:10])[C:3]=2[S:4][CH:5]=1

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
NC1=C(SC=C1C)C(=O)OC
Name
Quantity
5 mL
Type
reactant
Smiles
C(=O)N
Step Two
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
200 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 200° C. for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
stirred for 15 hours at room temperature
Duration
15 h
CUSTOM
Type
CUSTOM
Details
to obtain a solid
FILTRATION
Type
FILTRATION
Details
The solid was filtered
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with N2 gas

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
CC1=CSC2=C1N=CNC2=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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